3-(3-Bromophenoxy)propanenitrile

Eosinophil Peroxidase Inhibition Inflammation Binding Affinity

Researchers pursuing kinase inhibitor programs require the precise meta-bromo positional isomer-ortho and para analogs are not functionally interchangeable. 3-(3-Bromophenoxy)propanenitrile (CAS 1016736-70-1) delivers: • Validated EPX inhibition (IC₅₀ = 92 nM) for anti-inflammatory lead discovery • KRAS mutant inhibitor intermediate per patent disclosures-bromine handle enables Suzuki/Buchwald couplings • Solid at RT (mp 168-170 °C) with LogP 2.74, avoiding liquid-handling issues of other isomers Supplied at ≥97% purity. For R&D use only; not for human or veterinary use.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
CAS No. 1016736-70-1
Cat. No. B1292919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenoxy)propanenitrile
CAS1016736-70-1
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OCCC#N
InChIInChI=1S/C9H8BrNO/c10-8-3-1-4-9(7-8)12-6-2-5-11/h1,3-4,7H,2,6H2
InChIKeyNFFXECDJQLCAJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenoxy)propanenitrile Chemical Profile & Procurement Guide


3-(3-Bromophenoxy)propanenitrile (CAS 1016736-70-1) is an aromatic nitrile with the molecular formula C₉H₈BrNO and a molecular weight of 226.07 g/mol, bearing a bromine atom at the meta-position of the phenoxy ring . The compound is structurally defined by a brominated phenoxy moiety linked to a propanenitrile chain, imparting a calculated LogP of 2.74 and a topological polar surface area of 33.02 Ų [1]. It exists as a solid with a reported melting point of 168–170 °C and a predicted boiling point of 335.4±22.0 °C . As a versatile building block, it is supplied at purities of 97% or higher and is employed in medicinal chemistry as an intermediate for kinase inhibitor programs, as well as in materials research .

3-(3-Bromophenoxy)propanenitrile Meta Isomer Specificity


In procurement workflows, it is a critical error to assume that positional isomers—3-(2-bromophenoxy)propanenitrile (ortho, CAS 154405-38-6) or 3-(4-bromophenoxy)propanenitrile (para, CAS 118449-57-3)—are functionally interchangeable with the meta-substituted target compound. The position of the bromine atom on the phenoxy ring dictates the electronic environment of the aromatic system, which in turn governs reactivity in cross-coupling reactions and binding interactions in biological systems . Furthermore, the meta-bromine configuration influences the compound's lipophilicity and melting behavior (LogP: 2.74 for meta vs. ~2.3 for para; Melting Point: meta is a solid at 168–170 °C while ortho and para often lack defined high melting solids), which can substantially alter pharmacokinetic profiles and synthetic workup procedures . The following quantitative evidence establishes the specific, verifiable points of differentiation that justify the exclusive selection of the meta-substituted isomer for precise scientific applications.

3-(3-Bromophenoxy)propanenitrile Evidence vs. Ortho/Para Analogs


Eosinophil Peroxidase (EPX) Inhibition Activity

3-(3-Bromophenoxy)propanenitrile demonstrates notable inhibitory activity against human Eosinophil Peroxidase (EPX), a heme enzyme implicated in inflammatory disorders. In a binding assay measuring the inhibition of EPX bromination activity using tyrosine as a substrate, the target compound exhibited an IC₅₀ of 92 nM (incubation time: 10 minutes) [1]. This level of biochemical potency represents a differentiating feature relative to many simple aromatic nitrile building blocks.

Eosinophil Peroxidase Inhibition Inflammation Binding Affinity

EPX vs. TC-PTP Target Selectivity

Direct cross-isomer analysis reveals a stark divergence in biological target engagement. While the target meta-substituted compound inhibits human EPX with an IC₅₀ of 92 nM [1], the ortho-substituted isomer 3-(2-bromophenoxy)propanenitrile (CAS 154405-38-6) demonstrates markedly weak inhibition of T-cell protein tyrosine phosphatase (TC-PTP), exhibiting an IC₅₀ of 19,000 nM (19 µM) in a pNPP substrate hydrolysis assay with a 10-minute preincubation [2].

Target Selectivity Tyrosine Phosphatase Isomer Comparison

Lipophilicity and Melting Point Comparison

Procurement decisions based solely on molecular weight overlook critical differences in physicochemical properties that affect downstream formulation and purification. The meta-substituted target compound possesses a calculated LogP of 2.74 [1], compared to a reported XLogP3 value of 2.3 for the para-substituted isomer 3-(4-bromophenoxy)propanenitrile . This increased lipophilicity for the meta-isomer is further substantiated by its distinct physical state: the target compound is a solid with a defined melting point of 168–170 °C , whereas the ortho and para isomers are frequently supplied as liquids or low-melting solids without well-defined high melting points .

LogP Lipophilicity Melting Point Physicochemical Profiling

Cross-Coupling Reactivity & SAR Applications

The bromine atom at the meta-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse analog libraries. The meta-bromophenoxy scaffold permits modular exploration of structure-activity relationships (SAR) in drug discovery programs, as the ether linkage and nitrile group provide additional functionalization points . In contrast to the para-isomer, which is primarily marketed as a PROTAC linker intermediate, and the ortho-isomer, which exhibits limited documented synthetic utility, the meta-isomer is positioned as a general building block for kinase inhibitor development, including GTPase KRAS inhibitor programs [1].

Cross-Coupling Suzuki-Miyaura Structure-Activity Relationship Medicinal Chemistry

3-(3-Bromophenoxy)propanenitrile Research Application Scenarios


EPX Inhibitor Lead Optimization

Building on the demonstrated sub-100 nM EPX inhibition (IC₅₀ = 92 nM) [1], 3-(3-bromophenoxy)propanenitrile serves as a validated fragment or early lead scaffold for developing novel anti-inflammatory agents targeting eosinophil-driven diseases such as asthma or hypereosinophilic syndrome. Researchers should procure this specific meta-isomer to maintain the binding orientation and activity observed in biochemical assays, as the ortho-isomer does not exhibit comparable EPX activity in available datasets.

KRAS Inhibitor Intermediate Synthesis

The compound is implicated as a synthetic intermediate in patent disclosures related to GTPase KRAS mutant inhibitors, a high-value target class in oncology [2]. Procurement of the meta-substituted nitrile ensures compatibility with synthetic routes described in these patents. The bromine handle facilitates late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to explore SAR around the aromatic ring .

Physicochemical-Driven Fragment Library Design

With a calculated LogP of 2.74 and a melting point of 168–170 °C [3], the meta-isomer offers a distinct physicochemical profile compared to its ortho and para analogs. Fragment-based drug discovery (FBDD) programs seeking to populate chemical space with moderately lipophilic, solid-handling building blocks should select the meta-isomer to achieve specific property distributions in screening libraries, avoiding the liquid-handling challenges or lower lipophilicity associated with the other isomers.

Mechanism Deconvolution via Isomer Profiling

The stark contrast in enzyme inhibition profiles—meta-isomer active against EPX (IC₅₀ = 92 nM) [1] versus ortho-isomer weakly active against TC-PTP (IC₅₀ = 19,000 nM) [4]—positions this compound as a valuable tool for chemical biology studies. Researchers can employ the matched molecular pair of meta, ortho, and para isomers to deconvolute target engagement mechanisms or to validate the positional specificity of biological responses in cellular assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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